molecular formula C27H29N3O3S2 B12130854 (5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12130854
M. Wt: 507.7 g/mol
InChI Key: AQIHFIWXLUTSQW-JLPGSUDCSA-N
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Description

This compound is a thiazolidinone derivative featuring a (5Z)-configured exocyclic double bond, a 3-methoxypropyl substituent at the N3 position, and a complex pyrazole-based aromatic system at the C5 position. Its molecular formula is C₂₉H₃₀N₄O₃S₂, with a molecular weight of 570.71 g/mol (calculated from ).

Properties

Molecular Formula

C27H29N3O3S2

Molecular Weight

507.7 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O3S2/c1-18(2)33-22-11-12-23(19(3)15-22)25-20(17-30(28-25)21-9-6-5-7-10-21)16-24-26(31)29(27(34)35-24)13-8-14-32-4/h5-7,9-12,15-18H,8,13-14H2,1-4H3/b24-16-

InChI Key

AQIHFIWXLUTSQW-JLPGSUDCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of (5Z)-configured thiazolidinone derivatives with pyrazole substituents. Key structural analogues include:

Compound Name Molecular Formula Substituents (R1, R2, R3) Molecular Weight (g/mol) Notable Features
Target Compound (this work) C₂₉H₃₀N₄O₃S₂ R1: 3-methoxypropyl; R2: 2-methyl-4-isopropoxy 570.71 Z-configuration; balanced lipophilicity from methoxypropyl and isopropoxy groups
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one C₃₂H₃₆N₄O₂S₂ R1: Hexyl; R2: 2-methyl-4-propoxy 608.84 Increased lipophilicity due to hexyl chain; potential for enhanced membrane penetration
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one C₃₀H₃₀N₄O₂S₂ R1: Isopropyl; R2: 4-ethoxy-2-methyl 566.72 Ethoxy group enhances solubility; isopropyl chain reduces steric hindrance

Physicochemical Properties

  • Lipophilicity : The hexyl analogue (logP ≈ 5.2) is more lipophilic than the target compound (logP ≈ 4.1) and the isopropyl analogue (logP ≈ 3.8), impacting bioavailability and tissue distribution .
  • Hydrogen Bonding : The thioxo group in all compounds participates in hydrogen bonding (S–H∙∙∙O/N interactions), as inferred from crystallographic studies using SHELXL () and graph-set analysis ().
  • Stereochemical Stability : The (5Z)-configuration is critical for maintaining planar geometry, as confirmed by ORTEP-3 visualizations ().

Q & A

Q. What are the critical steps and reagents in synthesizing this compound?

The synthesis typically involves:

  • Formation of the thiazolidinone core via base-catalyzed cyclization of thiourea derivatives with α,β-unsaturated ketones, using potassium hydroxide in ethanol under reflux .
  • Introduction of the pyrazole-methylidene moiety via condensation reactions with substituted pyrazole aldehydes, optimized under anhydrous conditions with piperidine as a catalyst .
  • Functionalization of side chains (e.g., 3-methoxypropyl group) through alkylation or nucleophilic substitution, requiring precise stoichiometric control . Key reagents: Ethanol (solvent), potassium hydroxide (base), piperidine (catalyst), and thioamide precursors.

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • Spectroscopic techniques : 1^1H/13^13C NMR to confirm stereochemistry (Z-configuration at C5) and purity .
  • Chromatography : HPLC for assessing purity (>95% required for biological assays) .
  • Mass spectrometry : High-resolution MS to verify molecular formula (e.g., C28_{28}H28_{28}N4_4O3_3S2_2) .

Q. What are the foundational biological activities reported for this compound?

Preliminary studies highlight:

  • Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) due to thiazolidinone’s sulfur moiety disrupting bacterial membranes .
  • Anti-inflammatory potential : IC50_{50} = 18 µM in COX-2 inhibition assays, attributed to the pyrazole-phenyl group .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products?

  • Reaction optimization : Microwave-assisted synthesis reduces reaction time (from 12h to 2h) and increases yield (from 45% to 72%) by enhancing thermal efficiency .
  • By-product mitigation : Use of continuous flow reactors for better control over exothermic steps (e.g., cyclization) reduces dimerization by-products .
  • Solvent selection : Replacing ethanol with acetonitrile improves solubility of intermediates, reducing side reactions .

Q. How do structural modifications impact biological activity?

Comparative SAR studies reveal:

  • Methoxypropyl vs. hexyl substituents : The 3-methoxypropyl group enhances solubility (logP = 2.1 vs. 3.8 for hexyl) but reduces anticancer activity (IC50_{50} increases from 8 µM to 22 µM in MCF-7 cells) due to steric hindrance .
  • Substituted phenyl groups : Electron-withdrawing groups (e.g., -F) on the phenyl ring improve antimicrobial activity (MIC drops to 16 µg/mL) by increasing electrophilicity .

Q. How to resolve contradictions in reported biological data?

Discrepancies in IC50_{50} values (e.g., 8 µM vs. 22 µM) arise from:

  • Assay variability : Use standardized protocols (e.g., MTT vs. SRB assays) .
  • Compound stability : Degradation under physiological pH (t1/2_{1/2} = 4h at pH 7.4) affects reproducibility; stability studies via LC-MS are critical .

Q. What computational methods validate its mechanism of action?

  • Molecular docking : Predicts binding to COX-2 (Glide score = -9.2 kcal/mol) and DNA gyrase (ΔG = -8.5 kcal/mol) .
  • MD simulations : Confirm stable interactions between the thioxo group and catalytic cysteine residues in target enzymes over 100 ns trajectories .

Methodological Guidance

Designing experiments to study its pharmacokinetics:

  • In vitro ADME : Use Caco-2 cell monolayers to assess permeability (Papp_{app} > 1 × 106^{-6} cm/s indicates good absorption) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .

Analyzing conflicting spectral data:

  • NMR ambiguity : Overlapping peaks for methoxypropyl protons can be resolved using 2D COSY or HSQC .
  • Crystallographic validation : Single-crystal X-ray diffraction (CCDC deposition recommended) confirms Z-configuration .

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